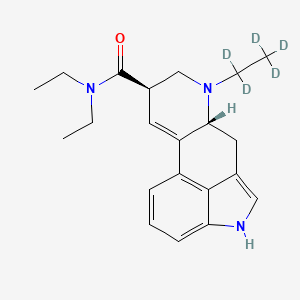
Hydroxy Ibuprofen-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydroxy Ibuprofen-d3 is a deuterated form of hydroxy ibuprofen, which is a metabolite of ibuprofen. Ibuprofen is a widely used non-steroidal anti-inflammatory drug (NSAID) known for its analgesic, anti-inflammatory, and antipyretic properties. The deuterated form, this compound, is often used in scientific research as an internal standard for the quantification of ibuprofen and its metabolites by mass spectrometry techniques .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxy Ibuprofen-d3 typically involves the hydroxylation of deuterated ibuprofen. The process begins with the preparation of deuterated ibuprofen, which is then subjected to hydroxylation reactions. Common reagents used in the hydroxylation process include oxidizing agents such as hydrogen peroxide or peracids. The reaction conditions often involve controlled temperatures and pH to ensure the selective formation of the hydroxy derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-throughput reactors and continuous flow systems to optimize the yield and purity of the compound. Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to isolate and purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Hydroxy Ibuprofen-d3 undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be further oxidized to form carboxylic acids.
Reduction: The compound can be reduced back to its parent ibuprofen form.
Substitution: The hydroxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Regeneration of deuterated ibuprofen.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Hydroxy Ibuprofen-d3 has a wide range of applications in scientific research:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of ibuprofen and its metabolites.
Biology: Employed in studies to understand the metabolic pathways of ibuprofen.
Medicine: Used in pharmacokinetic studies to monitor the metabolism and excretion of ibuprofen in the human body.
Industry: Utilized in the development of new analytical methods for drug testing and quality control
Mécanisme D'action
The mechanism of action of Hydroxy Ibuprofen-d3 is similar to that of ibuprofen. It involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition leads to a decrease in the production of prostaglandins, which are mediators of pain, inflammation, and fever. The deuterated form is used primarily for analytical purposes and does not exhibit significant pharmacological effects on its own .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ibuprofen-d3: Another deuterated form of ibuprofen used as an internal standard.
Hydroxy Ibuprofen: The non-deuterated form of Hydroxy Ibuprofen-d3.
Ibuprofen: The parent compound, widely used as an NSAID
Uniqueness
This compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantification in mass spectrometry. This makes it an invaluable tool in pharmacokinetic and metabolic studies, offering insights that are not easily achievable with non-deuterated compounds .
Propriétés
Formule moléculaire |
C13H18O3 |
|---|---|
Poids moléculaire |
225.30 g/mol |
Nom IUPAC |
3,3,3-trideuterio-2-[4-(3-hydroxy-2-methylpropyl)phenyl]propanoic acid |
InChI |
InChI=1S/C13H18O3/c1-9(8-14)7-11-3-5-12(6-4-11)10(2)13(15)16/h3-6,9-10,14H,7-8H2,1-2H3,(H,15,16)/i2D3 |
Clé InChI |
HFAIHLSDLUYLQA-BMSJAHLVSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C(C1=CC=C(C=C1)CC(C)CO)C(=O)O |
SMILES canonique |
CC(CC1=CC=C(C=C1)C(C)C(=O)O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![8-(4-chlorophenyl)-6-(2-methyl-2H-indazol-5-yl)-2-[(2,2,2-trifluoroethyl)amino]pyrido[4,3-d]pyrimidin-7(6H)-one](/img/structure/B12418012.png)





![dimethyl (1S,9S,12S,17S)-16-formyl-19-oxo-16-azapentacyclo[10.5.3.01,9.02,7.012,17]icosa-2,4,6-triene-8,9-dicarboxylate](/img/structure/B12418031.png)


![6,7-Dimethyl-1'-[(7-Methyl-1h-Indazol-5-Yl)carbonyl]spiro[chromene-2,4'-Piperidin]-4(3h)-One](/img/structure/B12418048.png)


